

Application of 2-Phenyl-d5-ethylamine in Forensic Toxicology Screening

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Compound of Interest

Compound Name: **2-Phenyl-d5-ethylamine**

Cat. No.: **B13942911**

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Phenethylamine and its derivatives are a class of compounds that include endogenous neurotransmitters, prescription drugs, and substances of abuse. Their detection and quantification in forensic samples can be crucial for case investigations. The use of stable isotope-labeled internal standards, such as **2-Phenyl-d5-ethylamine**, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog of phenethylamine closely mimics the chemical and physical properties of the analyte, allowing it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the reliability of the results.^[1]

This document provides detailed application notes and protocols for the use of **2-Phenyl-d5-ethylamine** as an internal standard in the forensic toxicology screening of phenethylamine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., **2-Phenyl-d5-ethylamine**) to a sample before processing. The isotopically labeled standard is chemically identical to the analyte of interest (phenethylamine) but has a different mass due to the presence of heavy isotopes (deuterium). By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical error will affect both the analyte and the internal standard equally.

II. Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phenethylamine using **2-Phenyl-d5-ethylamine** as an internal standard. The values are representative of what can be achieved with validated LC-MS/MS and GC-MS methods in forensic toxicology laboratories.

Table 1: LC-MS/MS Method Performance

Parameter	Urine	Whole Blood	Hair
Limit of Detection (LOD)	0.5 ng/mL ^{[2][3]}	0.5 ng/mL	0.5 - 10 pg/mg
Limit of Quantification (LOQ)	1.0 ng/mL ^{[2][3]}	1.0 ng/mL	1 - 20 pg/mg
Linearity (r^2)	> 0.99	> 0.99	> 0.997
Linear Range	1.0 - 100 ng/mL	1.0 - 100 ng/mL	1 - 500 pg/mg
Accuracy (%) Recovery	85 - 115%	85 - 115%	80 - 120%
Precision (% RSD)	< 15%	< 15%	< 15%
Matrix Effect	Minimal	Minimal	Acceptable
Extraction Recovery	> 90% (SPE)	> 85% (LLE/SPE)	> 70% (Pulverization & Extraction)

Table 2: GC-MS Method Performance

Parameter	Urine	Whole Blood
Limit of Detection (LOD)	2 ng/mL	0.5 ng/mL
Limit of Quantification (LOQ)	5 ng/mL	1 ng/mL
Linearity (r^2)	> 0.99	> 0.99
Linear Range	10 - 500 ng/mL[4]	5 - 500 µg/L[1]
Accuracy (% Recovery)	90 - 110%	89 - 112%
Precision (% RSD)	< 15%	< 10%
Extraction Recovery	> 85% (LLE/SPE)	> 80% (LLE/SPE)

III. Experimental Protocols

A. LC-MS/MS Protocol for Phenethylamine in Urine

This protocol describes a "dilute-and-shoot" method for the rapid screening and quantification of phenethylamine in urine.

1. Materials and Reagents

- Phenethylamine standard
- **2-Phenyl-d5-ethylamine** internal standard (IS) solution (100 ng/mL in methanol)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

- Drug-free human urine for calibration and quality control samples

2. Sample Preparation

- Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 μ L of the urine supernatant, 20 μ L of the **2-Phenyl-d5-ethylamine** IS solution, and 880 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 10 seconds.
- Transfer the diluted sample to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: UPLC or HPLC system
- Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water[2]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

- Phenethylamine: Precursor ion (m/z) 122.1 → Product ions (e.g., 105.1, 77.1)
- **2-Phenyl-d5-ethylamine (IS)**: Precursor ion (m/z) 127.1 → Product ions (e.g., 110.1, 82.1)

4. Data Analysis

- Quantify phenethylamine by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using fortified drug-free urine samples.
- Determine the concentration of phenethylamine in unknown samples by interpolating their area ratios from the calibration curve.

B. GC-MS Protocol for Phenethylamine in Whole Blood

This protocol describes a liquid-liquid extraction (LLE) method for the analysis of phenethylamine in whole blood.

1. Materials and Reagents

- Phenethylamine standard
- **2-Phenyl-d5-ethylamine** internal standard (IS) solution (100 ng/mL in methanol)
- Whole blood (drug-free for calibration and controls)
- Sodium hydroxide (1 M)
- Ethyl acetate (GC grade)
- Trifluoroacetic anhydride (TFAA) or other suitable derivatizing agent
- Hexane (GC grade)

2. Sample Preparation

- Pipette 1 mL of whole blood into a glass test tube.

- Add 50 μ L of the **2-Phenyl-d5-ethylamine** IS solution.
- Add 1 mL of 1 M sodium hydroxide to basify the sample.
- Add 5 mL of ethyl acetate.
- Cap and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 50 μ L of ethyl acetate and add 50 μ L of TFAA.
- Cap and heat at 70°C for 20 minutes.
- Evaporate to dryness and reconstitute in 100 μ L of hexane.
- Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: GC system with an autosampler
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 μ m)
- Inlet Temperature: 250°C
- Injection Mode: Splitless
- Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Single or triple quadrupole mass spectrometer

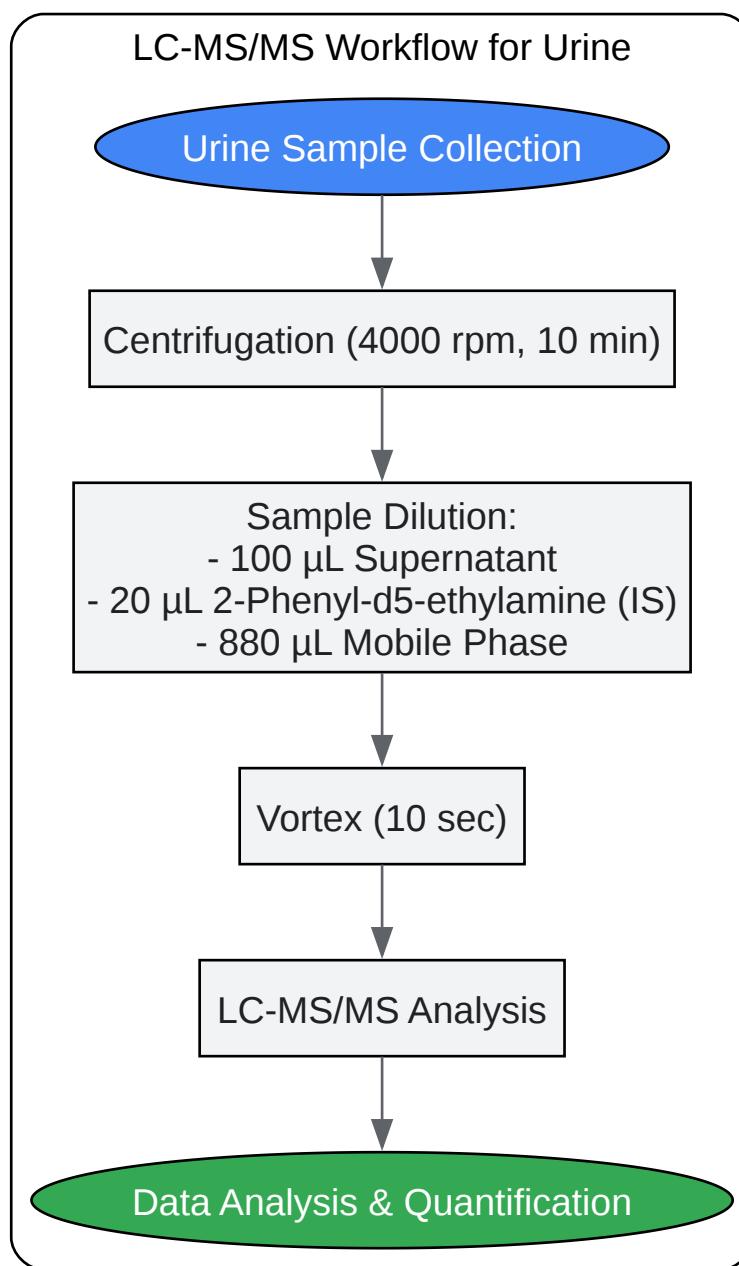
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) or MRM
- Monitored Ions (for TFAA derivatives):
 - Phenethylamine-TFA: (e.g., m/z 104, 118, 217)
 - **2-Phenyl-d5-ethylamine-TFA (IS):** (e.g., m/z 109, 123, 222)

4. Data Analysis

- Quantify the phenethylamine-TFA derivative by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve using fortified drug-free blood samples that have undergone the entire extraction and derivatization procedure.
- Determine the concentration of phenethylamine in unknown samples from the calibration curve.

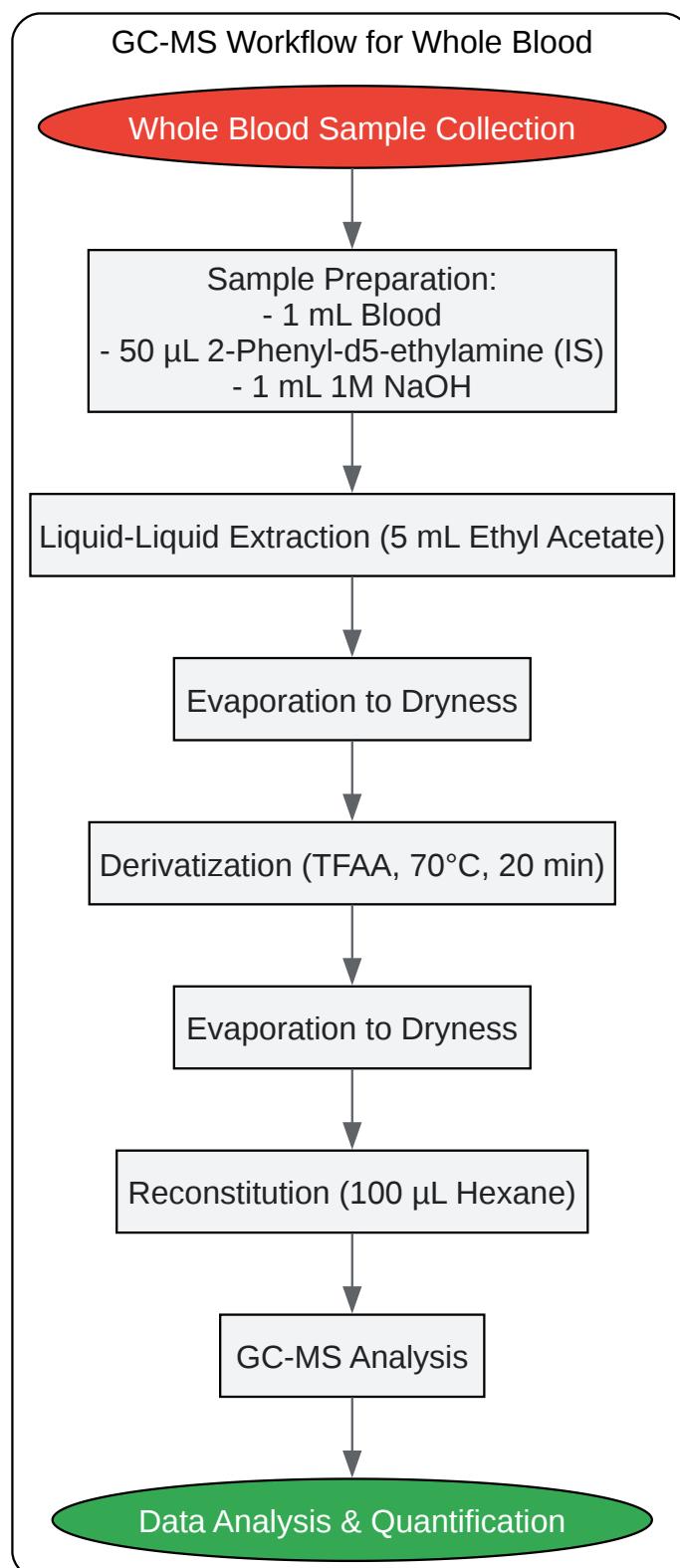
IV. Visualizations

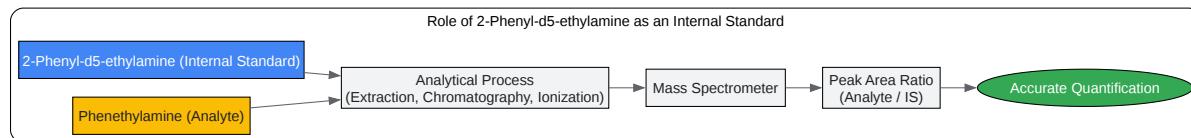
A. Experimental Workflows



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Caption: LC-MS/MS "Dilute-and-Shoot" workflow for phenethylamine in urine.





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